molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B066366
M. Wt: 135.17 g/mol
InChI Key: STXKJIIHKFGUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds like "2‐amino‐4‐hydroxyl‐6‐hydroxymethyl‐5,6,7,8‐tetrahydropyrido[3,2‐d]pyrimidine" demonstrates the complex synthetic routes involved, including steps like protecting group application, cyclization, and spectral data analysis for structural assignment (Zhang et al., 2009). Additionally, efficient synthesis methods for "7,8‐Dihydropyrimido[5,4‐d]pyrimidines" showcase the versatility of these compounds and their derivatives in chemical synthesis (Carvalho et al., 2007).

Molecular Structure Analysis

The molecular structure of "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine" derivatives has been extensively studied, with crystal structure analysis providing insights into their conformation and stability. For instance, the crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate reveals a half-chair conformation of the tetrahydropyridine ring, indicating the structural nuances of these compounds (Akkurt et al., 2015).

Chemical Reactions and Properties

Research has delved into the chemistry of bicyclic 6-6 systems, including pyrido[4,3-d]pyrimidines, highlighting their reactions, synthetic methodologies, and biological applications. The synthesis of tetrahydropteroic acid derivatives from "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine" showcases the compound's utility in complex chemical reactions and its potential in drug development (Elattar & Mert, 2016).

Scientific Research Applications

  • Synthesis and Biological Applications : This compound and its derivatives have been used as starting materials for synthesizing tetrahydropteroic acid derivatives. They hold significance in diverse biological applications due to their unique structural and mechanistic properties (Elattar & Mert, 2016).

  • Antifolate Activity : Analogs of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have demonstrated potential as antifolates. These compounds show inhibitory activity against enzymes from Pneumocystis carinii, Toxoplasma gondii, and rat liver, suggesting their potential use in treating infections in AIDS and other immune-compromised patients (Rosowsky, Mota, & Queener, 1995).

  • Selective PI3Kδ Inhibition : 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been optimized to create potent and selective PI3Kδ inhibitors. These are promising for treating autoimmune diseases and leukocyte malignancies due to their high selectivity and oral availability (Hamajima et al., 2019).

  • Antimicrobial Applications : Compounds derived from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown varying levels of antimicrobial activity, particularly when used in the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives (Faty, Rashed, & Youssef, 2015).

  • Gastric Antilesion Agents : Certain substituted tetrahydropyrido[4,3-d]pyrimidines have demonstrated potential as gastric antilesion agents, offering an alternative to prostaglandin therapy for peptic ulcer disease (Sanfilippo et al., 1992).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The future directions of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine research could involve further exploration of its synthesis methodologies, reactions, and potential biological applications . It could also involve the development of novel derivatives and their use in the synthesis of other biologically active compounds .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940959
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

CAS RN

192869-50-4
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192869-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product from Step B above (730 mg) in 10 mL of dichloromethane was cooled to 0° C. and treated dropwise with 5 mL of trifluoroacetic acid. The solution was warmed to room temperature and, after 1 h, concentrated under reduced pressure. The residue was dissolved in methanol and applied to an ion-exchange column (Varian Bond-Elut SCX, 5 g; preconditioned with methanol). The column was washed several times with methanol, and the amine product was eluted with 1.0M ammonia-methanol. The fractions containing product were concentrated under reduced pressure to afford the title compound as an orange oil. LC/MS 136.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (2.0 g, 6.80 mmol), (trans)-2,5-dimethylpiperazine dihydrochloride (7.63 g, 40.8 mmol), DIEA (15.4 mL, 88 mmol) and iPrOH (180 mL) was heated at 80° C. for 3.5 days. At that time the reaction was diluted with diethyl ether and the solid was removed by filtration. The filtrate was then washed with brine and the organic layer was dried (Na2SO4), filtered and concentrated to provide crude racemic 6-benzyl-2-chloro-4-(trans)-2,5-dimethylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which was then carried to the next step without further purification. MS (ESI+) m/z 372.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
(trans)-2,5-dimethylpiperazine dihydrochloride
Quantity
7.63 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Citations

For This Compound
138
Citations
A Rosowsky, CE Mota… - Journal of heterocyclic …, 1995 - Wiley Online Library
2,4‐Diamino‐5,6,7,8‐tetrahydropyrido[4,3‐d]pyrimidines with di‐ and trimethoxyaralkyl substitution at the 6‐position were synthesized from the N 6 ‐unsubstituted compound and …
Number of citations: 124 onlinelibrary.wiley.com
D Ramírez, M Bedoya, AK Kiper, S Rinné… - International Journal of …, 2019 - mdpi.com
TASK-3 potassium (K + ) channels are highly expressed in the central nervous system, regulating the membrane potential of excitable cells. TASK-3 is involved in neurotransmitter …
Number of citations: 17 www.mdpi.com
MC Lanier, M Feher, NJ Ashweek, CJ Loweth… - Bioorganic & medicinal …, 2007 - Elsevier
The present article describes a selection of a new class of small molecule antagonists for the h-GnRH receptor, their preparation, and evaluation in vitro. Three computational methods …
Number of citations: 51 www.sciencedirect.com
J Lázár, G Bernáth - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
The title compounds were synthesized via the addition of methyl acrylate to benzylamine or to α‐aminopyridine, which gave the corresponding diesters, eg. 12, followed by Dieckmann …
Number of citations: 23 onlinelibrary.wiley.com
M Sharma, V Deekshith, A Semwal, D Sriram… - Bioorganic …, 2014 - Elsevier
A series of tetrahydropyridopyrimidine derivatives were synthesized and evaluated for neurotoxicity and peripheral analgesic activity followed by assessment of antiallodynic and …
Number of citations: 8 www.sciencedirect.com
Z Ma, G Gao, H Sun - Tetrahedron Letters, 2021 - Elsevier
Pyridopyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones are valuable scaffolds which can be used in drug development. In this letter a simple and …
Number of citations: 2 www.sciencedirect.com
F Jiang, HJ Wang, YH Jin, Q Zhang… - Journal of medicinal …, 2016 - ACS Publications
Heat shock protein 90 (Hsp90) is a potential target for oncology therapeutics. Some inhibitors have shown antitumor effects in clinical trials, spurring the discovery of small molecule …
Number of citations: 37 pubs.acs.org
T Hamajima, F Takahashi, K Kato, Y Sugano… - Bioorganic & Medicinal …, 2019 - Elsevier
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold was conducted with a focus on cellular potency while maintaining high selectivity against PI3K …
Number of citations: 1 www.sciencedirect.com
KM Elattar, BD Mert - RSC advances, 2016 - pubs.rsc.org
The present review provides a study on the structure features, reactions and synthetic methodologies of pyrido[4,3-d]pyrimidines. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related …
Number of citations: 31 pubs.rsc.org
H Wu, H Lei, Z Tan, D Ma, T Li, F Wang, M Guo… - Journal of Molecular …, 2023 - Elsevier
Aberrant ATX-LPA signaling turns out to be a powerful driver for the development of various cancers. Herein, a series of unique tetrahydropyrido[4,3-d]pyrimidine compounds were …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.